

Technical Guide: ACT-209905, an S1P1 Receptor Modulator

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Compound of Interest

Compound Name: ACT-209905

Cat. No.: B1664356

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ACT-209905**, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. It is intended to serve as a comprehensive resource, detailing supplier and purchasing information, chemical properties, and key experimental data and protocols to facilitate further research and development.

Supplier and Purchasing Information

ACT-209905 is available from several commercial suppliers for research purposes. The following table summarizes readily available purchasing information. Researchers should note that catalog numbers and available quantities are subject to change and should verify with the supplier.

Supplier	Catalog Number	Available Quantities	Contact Information
MedChemExpress	HY-12789	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg	--INVALID-LINK--
TargetMol	T26557	5 mg, 10 mg, 50 mg, 100 mg	--INVALID-LINK--
Hözel-Diagnostika	TMO-T26557	5 mg, 25 mg, 50 mg, 100 mg, 500 mg	--INVALID-LINK--
Caltag Medsystems	TAR-T26555	Inquire	--INVALID-LINK--

Chemical and Physical Properties

ACT-209905 is a chiral aminopyridine derivative of ponesimod.[1] Its fundamental properties are outlined below.

Property	Value	Reference
IUPAC Name	(S)-1-((5-(5-(2-ethyl-5-methylphenoxy)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)amino)propan-2-ol	
CAS Number	1062670-13-6	[2]
Molecular Formula	C ₂₁ H ₂₄ N ₄ O ₃	
Molecular Weight	380.44 g/mol	
Appearance	White to off-white solid	
Purity	>98% (Typically)	Supplier Datasheets
Solubility	Soluble in DMSO	Supplier Datasheets
Storage	Store at -20°C for long-term	Supplier Datasheets

Mechanism of Action and Biological Activity

ACT-209905 is a potent agonist of the S1P1 receptor.[2][3] Upon binding, it induces the internalization and degradation of the receptor, leading to a functional antagonism. This process blocks the egress of lymphocytes from lymphoid organs, resulting in immunomodulatory effects.[1] Recent studies have also highlighted its anti-tumor activity, particularly in glioblastoma (GBM), where it has been shown to inhibit cell growth and migration.[1][3]

Experimental Data

The following tables summarize key quantitative data from a study investigating the effects of **ACT-209905** on glioblastoma cells.

In Vitro Cytotoxicity of ACT-209905 on Glioblastoma Cell Lines

The viability of various glioblastoma cell lines was assessed after 72 hours of treatment with **ACT-209905**.

Cell Line	ACT-209905 Concentration (µM)	Mean Cell Viability (%)
GL261 (murine)	5	73.4
10	55.1	
20	26.5	
LN-18 (human)	10	~60
20	~30	
U-87MG (human)	10	~75
20	~45	
prGBM (primary human)	10	69.2

Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.

Effect of ACT-209905 on Glioblastoma Cell Migration

The inhibitory effect of **ACT-209905** on the migration of primary glioblastoma cells was measured using a scratch-wound healing assay.

Treatment	Wound Closure (%)
Control (untreated)	7.52
S1P (2.5 μ M)	21.0
S1P + ACT-209905 (1 μ M)	13.2
S1P + ACT-209905 (10 μ M)	9.9
S1P + ACT-209905 (20 μ M)	6.12

Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.

Experimental Protocols

The following are detailed methodologies for key experiments involving **ACT-209905**.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed glioblastoma cells (e.g., LN-18, GL261) in 96-well plates at a density of 5×10^3 cells/well and culture for 24 hours.
- Treatment: Treat the cells with varying concentrations of **ACT-209905** (e.g., 5, 10, 20 μ M) or vehicle control (DMSO) for 72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

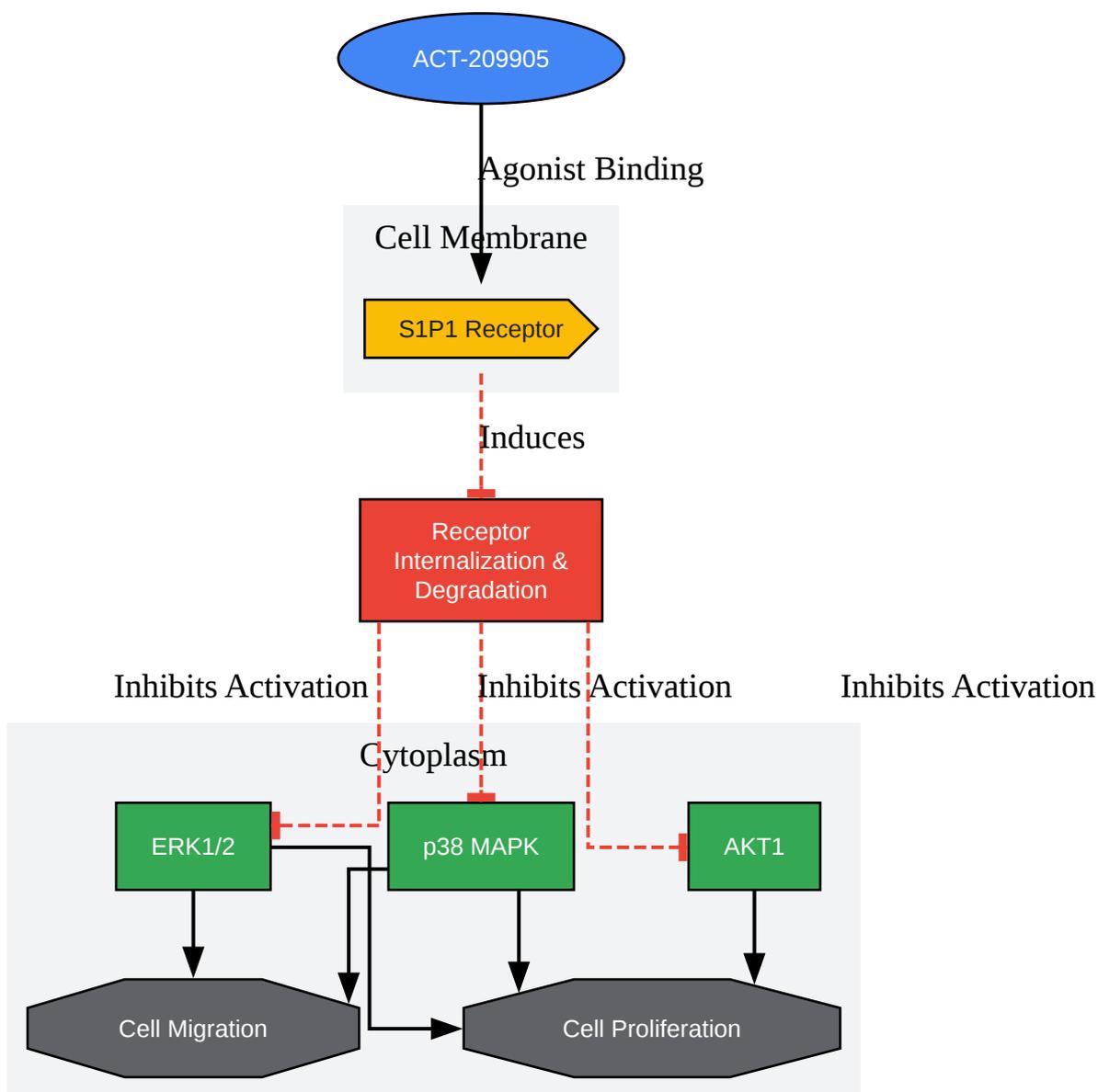
Scratch-Wound Healing Assay (Migration Assay)

- Cell Seeding: Seed primary glioblastoma cells in 6-well plates and grow to confluence.
- Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 μL pipette tip.
- Washing: Wash the wells with PBS to remove detached cells.
- Treatment: Add fresh medium containing **ACT-209905** at desired concentrations (e.g., 1, 10, 20 μM) with or without a migration stimulus like S1P (2.5 μM).
- Image Acquisition: Capture images of the scratch at 0 hours and after 16 hours.
- Data Analysis: Measure the wound area at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Visualizations

Signaling Pathway of **ACT-209905** in Glioblastoma Cells

The following diagram illustrates the proposed signaling pathway affected by **ACT-209905** in glioblastoma cells. As an S1P1 receptor agonist, **ACT-209905** leads to the internalization of the receptor. This functional antagonism inhibits the activation of downstream pro-survival and pro-migratory kinases.

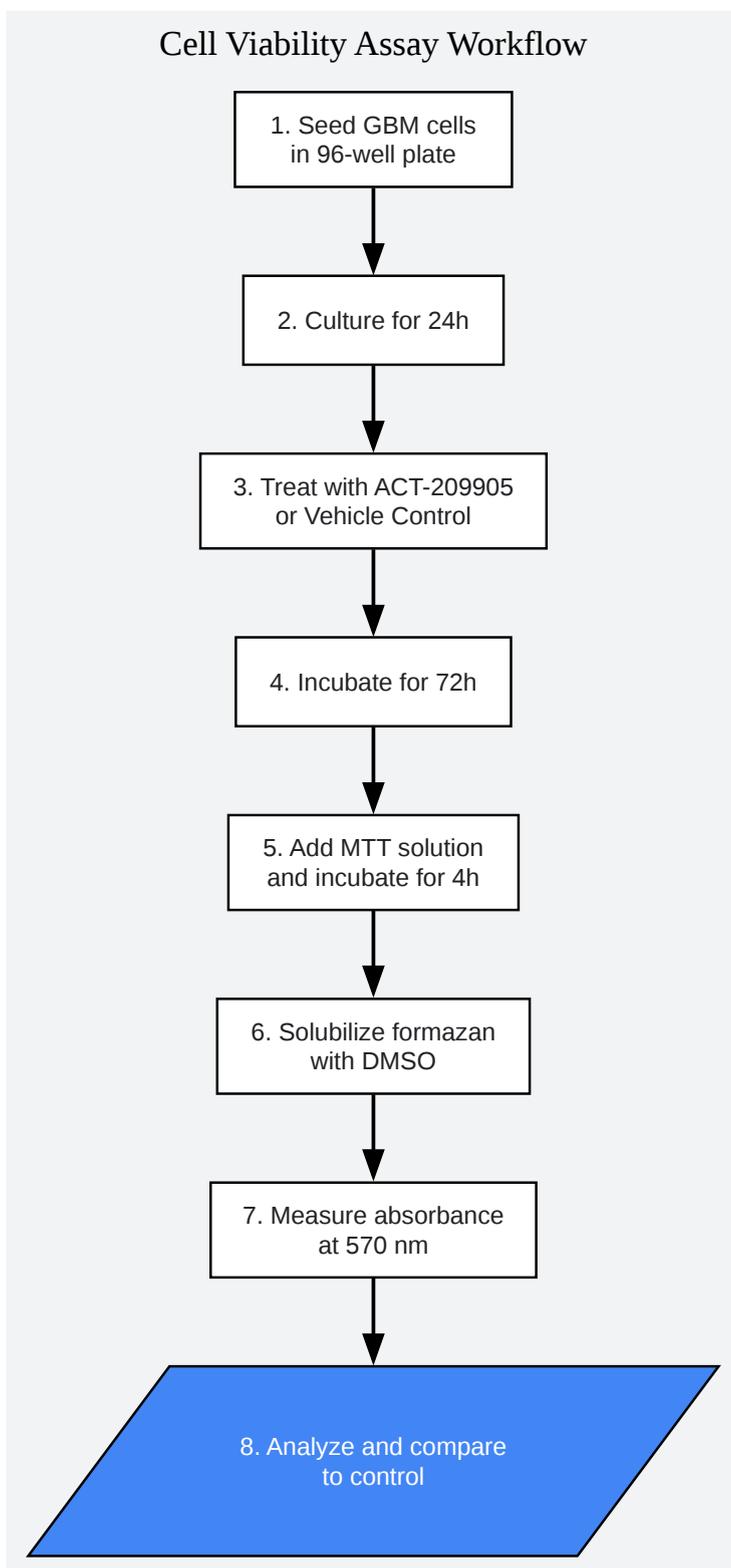


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Caption: **ACT-209905** signaling in glioblastoma.

Experimental Workflow for Cell Viability Assessment

The diagram below outlines the key steps in determining the effect of **ACT-209905** on cell viability using an MTT assay.



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